1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea
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Overview
Description
N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea is an organic compound belonging to the thiourea class Thioureas are known for their diverse applications in synthetic chemistry, agriculture, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2,3-dimethylphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active thioureas.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities and exhibits comparable biological activities.
N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-chloro-4-methylphenyl)thiourea: Another thiourea derivative with similar chemical properties and applications.
Uniqueness
N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,3-dimethylphenyl)thiourea is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H15ClF2N2OS |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H15ClF2N2OS/c1-9-4-3-5-13(10(9)2)21-16(23)20-11-6-7-14(12(17)8-11)22-15(18)19/h3-8,15H,1-2H3,(H2,20,21,23) |
InChI Key |
SQABVTZFRMMFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl)C |
Origin of Product |
United States |
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